molecular formula C12H16O2S B13588183 2,2-Dimethyl-3-(2-(methylthio)phenyl)propanoic acid

2,2-Dimethyl-3-(2-(methylthio)phenyl)propanoic acid

Cat. No.: B13588183
M. Wt: 224.32 g/mol
InChI Key: CLYZLBCGWNSZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-[2-(methylsulfanyl)phenyl]propanoic acid is an organic compound with the molecular formula C12H16O2S. This compound is characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and a propanoic acid moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(methylsulfanyl)benzene with 2,2-dimethylpropanoic acid under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, is common in large-scale synthesis . These methods ensure efficient production while maintaining the structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-[2-(methylsulfanyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

2,2-Dimethyl-3-[2-(methylsulfanyl)phenyl]propanoic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-[2-(methylsulfanyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways. These interactions can modulate various biological processes, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-(methylsulfanyl)propanoic acid: A structurally similar compound with slight variations in the substituents on the phenyl ring.

    2,2-Dimethyl-3-(methylsulfanyl)butanoic acid: Another similar compound with an additional carbon in the alkyl chain.

Uniqueness

2,2-Dimethyl-3-[2-(methylsulfanyl)phenyl]propanoic acid is unique due to the specific positioning of the methylsulfanyl group on the phenyl ring and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

2,2-dimethyl-3-(2-methylsulfanylphenyl)propanoic acid

InChI

InChI=1S/C12H16O2S/c1-12(2,11(13)14)8-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3,(H,13,14)

InChI Key

CLYZLBCGWNSZEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1SC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.